molecular formula C21H25N3O3 B5557947 3-(3-hydroxy-3-methylbutyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]benzamide

3-(3-hydroxy-3-methylbutyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]benzamide

Katalognummer B5557947
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: FXDGZUWWFJAQIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. This information can often be found in chemical databases or scientific literature .


Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions .


Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and spectral properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Production

  • A study by Bobeldijk et al. (1990) described a high-yield synthesis method for related benzamide derivatives, focusing on the efficiency and simplicity of the process (Bobeldijk et al., 1990).

Biological Applications

  • Lee et al. (2018) developed a series of hydroxamic acids with benzimidazole derivatives that showed potential in treating Alzheimer's disease. One such compound demonstrated neuroprotective activity and the ability to cross the blood-brain barrier (Lee et al., 2018).
  • Fellenius et al. (1981) explored substituted benzimidazoles, highlighting their role in inhibiting gastric acid secretion by targeting (H+ + K+) ATPase (Fellenius et al., 1981).
  • Penning et al. (2009) discovered a benzimidazole carboxamide PARP inhibitor, showing promising results for cancer treatment (Penning et al., 2009).

Therapeutic Potential

  • Imaeda et al. (2016) identified a benzimidazole derivative as a potent and orally active renin inhibitor, useful in treating hypertension and cardiovascular/renal diseases (Imaeda et al., 2016).
  • Högberg et al. (1990) synthesized benzamide compounds with potential antipsychotic properties, indicating their use in mental health treatments (Högberg et al., 1990).

Miscellaneous Applications

  • Kanaoka et al. (1964) synthesized benzimidazole derivatives for use as protein-sulfhydryl reagents, highlighting their application in biochemical research (Kanaoka et al., 1964).

Wirkmechanismus

If the compound is biologically active, its mechanism of action would be studied. This could involve examining how it interacts with biological molecules, its effects on cells or organisms, and its potential uses in medicine .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Information on safety and hazards is often available from material safety data sheets .

Zukünftige Richtungen

This could involve proposing further studies to learn more about the compound. This could include suggesting new synthetic methods, investigating its mechanism of action in more detail, or exploring its potential applications .

Eigenschaften

IUPAC Name

3-(3-hydroxy-3-methylbutyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-21(2,26)10-9-14-5-4-6-15(11-14)20(25)22-13-19-23-17-8-7-16(27-3)12-18(17)24-19/h4-8,11-12,26H,9-10,13H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDGZUWWFJAQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=NC3=C(N2)C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-hydroxy-3-methylbutyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.